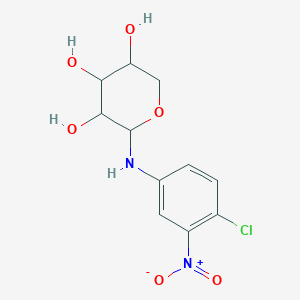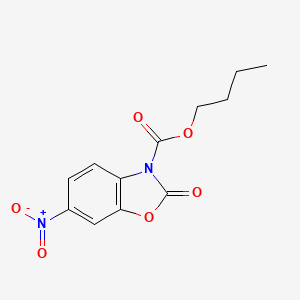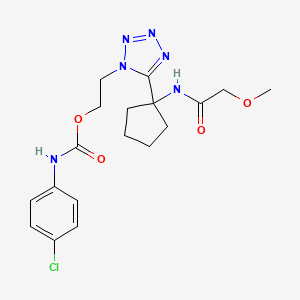
N-(4-chloro-3-nitrophenyl)pentopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is an organic compound with the molecular formula C11H13ClN2O6 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pentopyranosylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)pentopyranosylamine typically involves the reaction of 4-chloro-3-nitroaniline with a pentopyranosylamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)pentopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4-chloro-3-nitrophenyl)pentopyranosylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)pentopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
相似化合物的比较
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar in structure but with a fluoro group instead of a chloro group.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains both chloro and fluoro groups, offering different reactivity and biological properties.
Uniqueness
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is unique due to the presence of the pentopyranosylamine moiety, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H13ClN2O6 |
|---|---|
分子量 |
304.68 g/mol |
IUPAC 名称 |
2-(4-chloro-3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN2O6/c12-6-2-1-5(3-7(6)14(18)19)13-11-10(17)9(16)8(15)4-20-11/h1-3,8-11,13,15-17H,4H2 |
InChI 键 |
NGWUZGSHJOZWRB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)

![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
